7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that features both indole and chromenone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and chromenone intermediates, followed by their coupling under specific conditions. Common reagents used include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The indole and chromenone moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogenation catalysts.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Scientific Research Applications
7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole and chromenone moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbaldehyde share structural similarities and biological activities.
Chromenone Derivatives: Compounds like coumarin and flavonoids also feature the chromenone moiety and exhibit similar pharmacological properties.
Uniqueness
What sets 7-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)-4H-chromen-4-one apart is its unique combination of indole and chromenone structures, which can result in synergistic effects and enhanced biological activities compared to its individual components .
Properties
Molecular Formula |
C29H25NO6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
7-[2-(5-methoxy-1,2-dimethylindol-3-yl)-2-oxoethoxy]-3-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C29H25NO6/c1-17-28(23-13-20(34-4)10-12-25(23)30(17)2)26(31)16-35-21-9-11-22-27(14-21)36-15-24(29(22)32)18-5-7-19(33-3)8-6-18/h5-15H,16H2,1-4H3 |
InChI Key |
VOIXPIADWSJYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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